N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide
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Overview
Description
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a xanthene core, which is a tricyclic aromatic system, linked to a pyrazine and pyridine moiety through a carboxamide group. The presence of these heterocyclic rings imparts significant chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds interact with their targets and cause changes that inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
It’s known that similar compounds can exhibit higher anti-tb activity against mtb .
Pharmacokinetics
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra .
Action Environment
It’s known that similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the xanthene core, followed by the introduction of the pyrazine and pyridine rings. The carboxamide linkage is then formed through amide coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy or amino derivatives.
Scientific Research Applications
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core, which exhibits strong fluorescence.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide: shares structural similarities with other xanthene derivatives, such as fluorescein and rhodamine.
Pyrazinamide: A related compound with a pyrazine ring, known for its anti-tubercular properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both pyrazine and pyridine rings, along with the xanthene core, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c29-24(28-15-19-23(27-14-13-26-19)16-9-11-25-12-10-16)22-17-5-1-3-7-20(17)30-21-8-4-2-6-18(21)22/h1-14,22H,15H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMESUFWMENIGFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NC=CN=C4C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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